molecular formula C21H23N3O6S B3298134 4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896379-01-4

4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B3298134
CAS No.: 896379-01-4
M. Wt: 445.5 g/mol
InChI Key: HOKYJMCXNLKVDZ-UHFFFAOYSA-N
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Description

4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the copper-catalyzed difluoroalkylation of N-benzylacrylamides, followed by a tandem radical addition and dearomatizing cyclization process . Another method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate and triphenylphosphine, leading to the formation of the spirocyclic scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Oxidation: The nitrobenzoyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl and nitrobenzoyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as benzene and conditions like low temperatures (0-5°C) are often employed to control the reaction kinetics and selectivity .

Major Products Formed

The major products formed from these reactions include amino derivatives, thiol derivatives, and various substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and nitrobenzoyl groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The spirocyclic structure provides rigidity and specificity in binding to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane lies in its combination of sulfonyl and nitrobenzoyl groups, which provide a diverse range of chemical reactivity and potential applications. The spirocyclic structure adds to its stability and specificity in binding to molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S/c1-16-2-8-19(9-3-16)31(28,29)23-14-15-30-21(23)10-12-22(13-11-21)20(25)17-4-6-18(7-5-17)24(26)27/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKYJMCXNLKVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
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4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

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